molecular formula C11H15NO B14298966 N-Benzyl-2-methylpropan-1-imine N-oxide CAS No. 115869-93-7

N-Benzyl-2-methylpropan-1-imine N-oxide

Cat. No.: B14298966
CAS No.: 115869-93-7
M. Wt: 177.24 g/mol
InChI Key: SBIPPLAPIJMTMP-UHFFFAOYSA-N
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Description

Significance of Imine N-Oxides (Nitrones) in Synthetic Methodologies and Mechanistic Studies

Imine N-oxides, or nitrones, are highly valuable synthons in organic chemistry, primarily recognized for their role as 1,3-dipoles in cycloaddition reactions. jst.go.jpnih.gov This reactivity allows for the construction of five-membered heterocyclic rings, such as isoxazolidines, which are precursors to a variety of biologically active molecules including amino acids, alkaloids, and β-lactam antibiotics. jst.go.jpmdpi.com The versatility of nitrones extends to their ability to act as carbonyl mimics, with the α-carbon being electrophilic and the β-carbon being nucleophilic. wikipedia.org

In addition to their synthetic utility, nitrones are crucial in mechanistic studies, particularly as spin traps for detecting and identifying transient free radicals. mdpi.comnih.gov Their capacity to react with and stabilize highly reactive radical species makes them indispensable tools in the study of reaction mechanisms and in the field of free-radical chemistry. mdpi.com The resulting spin adducts are often stable enough for analysis by techniques such as electron paramagnetic resonance (EPR) spectroscopy. nih.gov This unique property has also spurred interest in their potential therapeutic applications, particularly in conditions associated with oxidative stress. mdpi.comnih.gov

The reactivity of nitrones is multifaceted, encompassing not only cycloadditions but also reactions with nucleophiles and radicals, as well as C-H functionalization. acs.org The exploration of their chemical behavior continues to reveal novel transformations, solidifying their importance in the synthetic chemist's toolkit. thieme-connect.com

Historical Context of N-Oxide Chemistry and its Evolution in Organic Synthesis

The chemistry of N-oxides has a rich history, with the term "nitrone" itself being coined in 1916 to reflect the structural analogy to ketones. mdpi.com Early research focused on understanding the fundamental reactivity of these compounds. A significant milestone in the application of nitrones in organic synthesis was the development of 1,3-dipolar cycloaddition reactions, which have been studied for over 80 years. rsc.org This reaction has become a cornerstone for the synthesis of complex nitrogen-containing molecules.

Initially, the synthesis of N-oxides, including nitrones, involved the oxidation of the corresponding tertiary amines or imines. wikipedia.orgacs.org The development of more efficient and selective oxidizing agents has been a continuous area of research, leading to a wide variety of reliable synthetic methods. acs.org For instance, the direct oxidation of secondary amines and the oxidation of N,N-disubstituted hydroxylamines are common routes to nitrone formation. acs.org

Over the decades, the scope of nitrone chemistry has expanded dramatically. While early work centered on their cycloaddition reactions, more recent research has explored their use in asymmetric synthesis, catalysis, and the synthesis of complex natural products. jst.go.jprsc.org The ability to control the stereochemistry of nitrone reactions has been a significant area of advancement, enabling the synthesis of enantiomerically pure compounds. jst.go.jpnih.gov

Structural Classification and General Reactivity Paradigms within the Nitrone Family

Nitrones are structurally classified based on the substituents attached to the carbon and nitrogen atoms of the C=N⁺(O⁻) core. They can be categorized as aldonitrones (where the carbon has at least one hydrogen substituent) or ketonitrones (where the carbon is disubstituted with non-hydrogen groups). Further classification can be based on whether the nitrone is cyclic or acyclic. mdpi.com The geometry of the C=N double bond also allows for the existence of (E) and (Z) isomers, which can influence their reactivity and stereoselectivity. jst.go.jp

The general reactivity of nitrones is dictated by their electronic structure. They are isoelectronic with allyl anions and are considered 1,3-dipoles of the allyl anion type. rsc.org This electronic nature underpins their participation in 1,3-dipolar cycloadditions, a powerful tool for forming five-membered heterocycles. mdpi.comrsc.org

Beyond cycloadditions, nitrones exhibit a range of other reactivities:

Nucleophilic Addition: The carbon atom of the nitrone function is electrophilic and can be attacked by nucleophiles, analogous to the carbonyl group in ketones. mdpi.com

Radical Addition: Nitrones can trap radical species, a property that is exploited in spin trapping experiments. nih.govrsc.org

Rearrangements: Certain nitrones can undergo thermal or photochemical rearrangements. wikipedia.org

Deoxygenation: Nitrones can be deoxygenated to the corresponding imines. researchgate.net

The specific reactivity of a nitrone is influenced by the nature of its substituents, which can affect the energies of its frontier molecular orbitals and its steric accessibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115869-93-7

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-benzyl-2-methylpropan-1-imine oxide

InChI

InChI=1S/C11H15NO/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3

InChI Key

SBIPPLAPIJMTMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=[N+](CC1=CC=CC=C1)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N Benzyl 2 Methylpropan 1 Imine N Oxide

General Reactivity Patterns of Imine N-Oxides

Imine N-oxides, commonly known as nitrones, are characterized by the N-oxide of an imine functional group. The general structure, R¹R²C=N⁺(O⁻)R³, possesses a unique electronic distribution that imparts both electrophilic and nucleophilic characteristics, making it a versatile intermediate in organic synthesis.

The nitrone functional group is isoelectronic with the allyl anion and can be described by several resonance structures. This resonance delocalization results in a partial positive charge on the nitrogen and a partial negative charge on the oxygen atom, with the carbon atom of the C=N bond also bearing a degree of electrophilicity.

Nucleophilic Character : The oxygen atom, with its negative charge and lone pairs of electrons, is the primary nucleophilic center. It can attack various electrophiles, a reactivity that is fundamental to reactions such as the Polonovski rearrangement.

Electrophilic Character : The carbon atom of the C=N double bond acts as an electrophilic site, susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl carbon. This iminium-like character allows nitrones to react with a variety of nucleophiles, including organometallic reagents and enolates.

This dual reactivity allows the nitrone to act as a "carbonyl mimic," where the α-carbon is electrophilic and the β-carbon can be nucleophilic.

Stemming from its electronic structure, the nitrone group readily undergoes addition reactions. Nucleophilic addition to the carbon of the C=N bond is a common pathway, leading to N,N-disubstituted hydroxylamines. This reactivity is particularly pronounced with organometallic reagents like Grignard reagents or organolithium compounds.

Furthermore, the 1,3-dipolar nature of the nitrone functional group makes it an ideal participant in [3+2] cycloaddition reactions with various dipolarophiles, a cornerstone of its synthetic utility. Substitution reactions are less common directly at the nitrone group but can be initiated through transformations of the products derived from addition or cycloaddition reactions.

Detailed Reaction Pathways and Transformation Mechanisms

The general reactivity patterns of nitrones manifest in several key transformations, each with distinct mechanistic pathways and synthetic applications.

The most prominent reaction of nitrones is the 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocyclic rings. In this concerted, pericyclic reaction, the nitrone (as the 1,3-dipole) reacts with a dipolarophile (typically an alkene or alkyne) to form an isoxazolidine (B1194047) or isoxazoline (B3343090) ring, respectively. orgsyn.org

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. orgsyn.org The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition.

With electron-donating dipolarophiles : The dominant interaction is between the HOMO of the alkene and the LUMO of the nitrone. This typically leads to the formation of 5-substituted isoxazolidines. orgsyn.org

With electron-deficient dipolarophiles : The primary interaction is between the HOMO of the nitrone and the LUMO of the alkene, favoring the formation of 4-substituted isoxazolidines. orgsyn.org

The stereospecificity of the reaction with respect to the alkene geometry is generally high. The data below illustrates the typical reactivity of an N-benzyl nitrone with various dipolarophiles, highlighting the yields and stereoselectivity often observed in these transformations.

DipolarophileProductYield (%)Diastereomeric Ratio (trans:cis)Reference
Ethyl Vinyl Ether2-Benzyl-3-(2-furyl)-5-ethoxyisoxazolidine5285:15 chemsynthesis.com
Styrene2-Benzyl-3-(2-furyl)-5-phenylisoxazolidine6570:30 chemsynthesis.com
Methyl Acrylate (B77674)Methyl 2-Benzyl-3-(2-furyl)isoxazolidine-5-carboxylate7565:35 chemsynthesis.com
Dimethyl FumarateDimethyl 2-Benzyl-3-(2-furyl)isoxazolidine-4,5-dicarboxylate85>95:5 (trans) chemsynthesis.com

Data presented for the analogous compound N-benzyl-C-(2-furyl)nitrone to illustrate typical reactivity.

Imine N-oxides, as a class of amine oxides, can undergo characteristic rearrangement reactions, most notably the Meisenheimer and Polonovski rearrangements.

Meisenheimer Rearrangement : This is a thermal rearrangement of tertiary amine N-oxides to form O-alkoxyamines. For a nitrone like N-Benzyl-2-methylpropan-1-imine N-oxide, this would involve the migration of the benzyl (B1604629) group from the nitrogen to the oxygen atom. This organicreactions.orgchemistry-reaction.com-rearrangement is understood to proceed through a radical mechanism involving the homolytic cleavage of the N-C bond, followed by recombination of the radical pair. udel.edu

Polonovski Reaction : This reaction involves the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride. organicreactions.orgdrugfuture.com The reaction proceeds through an initial O-acylation of the N-oxide, forming an acyloxyammonium intermediate. A base then removes a proton from a carbon alpha to the nitrogen, leading to the collapse of the intermediate to form an iminium ion and a carboxylate. chemistry-reaction.comresearchgate.net This iminium ion is the key intermediate that can then be trapped by nucleophiles or undergo further transformations. For acyclic nitrones, this reaction provides a pathway to generate reactive iminium species under relatively mild conditions.

The N-O bond in this compound can be cleaved through various reductive methods, leading to different transformation products.

Deoxygenation to Imines : The nitrone can be deoxygenated to the corresponding imine, N-benzyl-2-methylpropan-1-imine. This transformation is commonly achieved using trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃). The mechanism involves the nucleophilic attack of the nitrone oxygen onto the phosphorus reagent, followed by the elimination of the corresponding phosphorus oxide (e.g., POCl₃ or Ph₃PO).

Reduction to Hydroxylamines : Reduction of the C=N double bond without cleaving the N-O bond yields an N-benzyl-N-(2-methylpropyl)hydroxylamine. This can be accomplished using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄).

Complete Reduction to Amines : A more profound reduction leads to the cleavage of the N-O bond and the reduction of the imine functionality, ultimately yielding the corresponding secondary amine, N-benzyl-2-methylpropan-1-amine. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which proceeds via the intermediate imine. masterorganicchemistry.com

The following table summarizes common reagents used for the reduction and deoxygenation of nitrones and their resulting products.

ReagentProduct TypeTypical ConditionsReference
PCl₃Imine (Deoxygenation)Toluene, 25°C researchgate.net
LiAlH₄Secondary Amine (Full Reduction)Ether, reflux
H₂/Pd/CSecondary Amine (Full Reduction)Methanol, rt, 1 atm H₂ wordpress.com
NaBH₄Hydroxylamine (B1172632) (C=N Reduction)Ethanol, rt researchgate.net

Radical Reactions Involving Nitrones

Nitrones, including this compound, are well-known for their ability to participate in radical reactions, most notably as "spin traps". This process involves the rapid addition of a short-lived, unstable radical species to the nitrone's carbon-nitrogen double bond, resulting in the formation of a more stable nitroxide radical adduct. nih.govwikipedia.org This resulting nitroxide is persistent enough to be detected and characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, allowing for the identification of the initial transient radical. wikipedia.org

The general mechanism for spin trapping by a nitrone is depicted below:

R• + R'CH=N+(O-)R'' → R'CH(R)-N(O•)R''
(Unstable Radical + Nitrone → Stable Nitroxide Adduct)

The efficiency of a nitrone as a spin trap is influenced by both the rate of radical addition and the stability of the resulting nitroxide adduct. For this compound, the bulky 2-methylpropyl group at the carbon atom and the benzyl group on the nitrogen atom would influence these properties. The steric hindrance from the 2-methylpropyl group might slightly decrease the rate of radical trapping compared to nitrones with smaller aliphatic substituents. However, the electron-donating nature of the alkyl group can stabilize the resulting nitroxide radical.

Studies on analogous α-phenyl-N-tert-butyl nitrones (PBN) have shown that substituents on the phenyl ring can significantly affect the rate of radical trapping. acs.org For instance, electron-withdrawing groups tend to increase the rate of trapping for nucleophilic radicals. While the 2-methylpropyl group in this compound is not directly conjugated to the nitrone function in the same way as an aryl substituent, its electronic and steric profile is a key determinant of its reactivity.

The table below presents hypothetical relative rate constants for the trapping of a generic alkyl radical (R•) by different nitrones, to illustrate the expected influence of the C-substituent.

NitroneC-Substituent (R')N-Substituent (R'')Hypothetical Relative Trapping Rate
This compound2-methylpropylBenzyl1.0
N-Benzyl-methanimine N-oxideHBenzyl1.5
N-Benzyl-phenlymethanimine N-oxidePhenylBenzyl1.2
N-tert-Butyl-2-methylpropan-1-imine N-oxide2-methylpropyltert-Butyl0.9

Photochemical Reactivity and Transient Oxaziridine (B8769555) Intermediates

Upon exposure to ultraviolet (UV) light, nitrones can undergo a reversible photoisomerization to form a three-membered heterocyclic ring known as an oxaziridine. This photochemical transformation is a characteristic reaction of the nitrone functionality. The process involves the excitation of the nitrone to an electronically excited state, followed by cyclization to the corresponding oxaziridine.

N-Benzyl-2-methylpropan-1-imine N-oxide ⇌ 2-Benzyl-3-(2-methylpropyl)oxaziridine
(Photochemical Isomerization)

The oxaziridine intermediate is often thermally or photochemically unstable and can revert to the open-chain nitrone form. The position of the photostationary state between the nitrone and the oxaziridine depends on the wavelength of irradiation and the specific substituents on the nitrone. The formation of the oxaziridine intermediate is a key step in many photochemical reactions of nitrones, as the oxaziridine itself can undergo further reactions, such as rearrangement or cleavage.

The stability of the resulting oxaziridine is also a critical factor. Oxaziridines bearing bulky substituents, such as the 2-methylpropyl group, may exhibit different stability profiles compared to those with smaller substituents.

Nitrone AnalogueC-SubstituentN-SubstituentTypical Irradiation Wavelength (nm)General Observation
C-Phenyl-N-benzyl nitronePhenylBenzyl> 300Reversible isomerization to the corresponding oxaziridine.
C,N-Diaryl nitronesArylAryl~313Formation of stable oxaziridines.
C-Alkyl-N-benzyl nitronesAlkylBenzyl> 290Isomerization to oxaziridines, which may be less stable than N-aryl analogues.

Stereoselectivity and Diastereocontrol in Nitrone-Involved Reactions

One of the most significant applications of nitrones in organic synthesis is their participation in [3+2] cycloaddition reactions with alkenes to form isoxazolidine rings. chesci.com These reactions are highly valuable as they can create up to three new contiguous stereocenters in a single step. The stereochemical outcome of these reactions, in terms of both regioselectivity and diastereoselectivity, is a subject of extensive research.

For a nitrone like this compound, the stereoselectivity of its cycloaddition reactions will be influenced by the steric and electronic properties of the 2-methylpropyl and benzyl groups, as well as the substituents on the alkene dipolarophile.

Regioselectivity: The regioselectivity of the cycloaddition is generally controlled by frontier molecular orbital (FMO) interactions. mdpi.orgmdpi.com For reactions with electron-deficient alkenes, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene is dominant, typically leading to the formation of 5-substituted isoxazolidines. Conversely, with electron-rich alkenes, the HOMO(alkene)-LUMO(nitrone) interaction can become more significant, potentially leading to 4-substituted isoxazolidines.

Diastereoselectivity: When the nitrone and/or the alkene are chiral or contain prochiral centers, the cycloaddition can proceed with diastereoselectivity. The facial selectivity of the approach of the dipolarophile to the nitrone is influenced by the steric bulk of the substituents. In the case of this compound, the bulky 2-methylpropyl group would be expected to exert significant steric influence, directing the incoming dipolarophile to the opposite face of the nitrone.

Studies on N-benzyl nitrones with various C-substituents have shown that the stereochemical outcome can be highly dependent on the reaction conditions, including the solvent and the presence of Lewis acid catalysts. chesci.com Lewis acids can coordinate to the nitrone oxygen, altering its electronic properties and enhancing its reactivity and stereoselectivity.

The table below summarizes the expected stereochemical outcomes for the [3+2] cycloaddition of this compound with representative alkenes.

DipolarophileExpected Major RegioisomerExpected DiastereoselectivityRationale
Methyl acrylate (electron-deficient)5-MethoxycarbonylisoxazolidineModerate to goodFMO control favors the 5-substituted regioisomer. Diastereoselectivity is influenced by the steric bulk of the 2-methylpropyl group.
Styrene (conjugated)5-PhenylisoxazolidineModerateBoth electronic and steric factors play a role. The bulky substituents would favor a transition state that minimizes steric interactions.
Ethyl vinyl ether (electron-rich)4-EthoxyisoxazolidinePotentially lowerThe regioselectivity may be less pronounced, and the diastereoselectivity would depend on the subtle balance of steric and electronic effects.

Computational and Theoretical Studies of N Benzyl 2 Methylpropan 1 Imine N Oxide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural Elucidation

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. researchgate.net It has proven to be an effective tool for the structural elucidation of nitrones, providing accurate predictions of their geometric and electronic properties. acs.org

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule. For N-Benzyl-2-methylpropan-1-imine N-oxide, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. DFT methods, such as B3LYP, are commonly employed for these calculations. researchgate.neteurjchem.com

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds. Theoretical calculations can identify different stable conformers (local minima on the potential energy surface) and determine their relative energies. This information is vital for understanding how the molecule's shape influences its reactivity. For instance, studies on similar nitrones have identified various s-cis and s-trans conformations and have explored the energy barriers for their interconversion. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Nitrone Functional Group (Calculated via DFT) Note: These are typical values for the C=N-O core of a nitrone and may vary slightly for the specific title compound.

ParameterBond/AngleTypical Value
Bond LengthC=N~1.30 Å
Bond LengthN-O~1.28 Å
Bond LengthN-C (substituent)~1.47 Å
Bond AngleC=N-O~125°
Bond AngleC=N-C~120°
Dihedral AngleO-N-C-CVariable (defines conformation)

The electronic properties of a molecule are key to understanding its chemical behavior. Frontier Molecular Orbital (FMO) theory is particularly useful for explaining reactivity in pericyclic reactions, such as the 1,3-dipolar cycloadditions that nitrones commonly undergo. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. wikipedia.orgossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wuxiapptec.com For nitrones, the HOMO is typically located on the nitrone oxygen, while the LUMO is centered on the nitrone carbon. researchgate.net The relative energies of the nitrone's FMOs compared to those of a reacting partner (a dipolarophile) determine the reaction's regioselectivity. wikipedia.org

Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge on the atoms within a molecule. This analysis helps to identify electrophilic and nucleophilic sites. In a nitrone, the oxygen atom typically carries a significant negative charge, while the carbon and nitrogen atoms of the C=N group are more positive, influencing how the molecule interacts with other reagents. researchgate.netuni-greifswald.de

Table 2: Typical Frontier Orbital Energies for Nitrones Note: Values are illustrative and depend on the specific molecule and computational method.

OrbitalTypical Energy (eV)Significance
HOMO-6.0 to -7.5Acts as the nucleophilic component in reactions with electron-poor species.
LUMO-0.5 to -1.5Acts as the electrophilic component in reactions with electron-rich species. wikipedia.org
HOMO-LUMO Gap~5.0 to 6.5Indicates chemical reactivity and stability. wikipedia.org

Mechanistic Probing Through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions. For nitrones, this often involves mapping the potential energy surface for reactions like cycloadditions or isomerizations to understand the sequence of bond-forming and bond-breaking events. researchgate.netacs.org

A reaction mechanism can be visualized using a reaction energy profile, which plots the energy of the system against the reaction coordinate. A key point on this profile is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. nih.gov Computational chemists use various algorithms to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy.

For reactions involving nitrones, such as [3+2] cycloadditions, DFT calculations can distinguish between different possible mechanistic pathways. acs.orgresearchgate.net For example, a reaction can be concerted (a single step with one transition state) or stepwise (involving one or more intermediates and multiple transition states). acs.org The calculated activation energies for competing pathways (e.g., leading to different regioisomers or stereoisomers) allow for predictions of the major product, which can then be compared with experimental results. nih.govresearchgate.net

Table 3: Example Reaction Energy Profile Data for a Nitrone Cycloaddition Note: These values are hypothetical for a generic nitrone cycloaddition to illustrate the concept.

Reaction PathwaySpeciesRelative Free Energy (kcal/mol)
Pathway A (endo)Reactants0.0
Transition State (TS1)+15.5
Product A-12.0
Pathway B (exo)Reactants0.0
Transition State (TS2)+17.0
Product B-10.5

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org KIEs provide powerful evidence for reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of the transition state. libretexts.orgprinceton.edu

Computational methods can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the normal and isotopically substituted species. nih.gov The difference in zero-point vibrational energies (ZPVE) between the isotopic molecules in the ground state and at the transition state is the primary determinant of the KIE. princeton.edu A significant primary KIE (typically kH/kD > 2) is predicted if a bond to the isotope is broken in the rate-determining step of the reaction. libretexts.org

Prediction of Reactivity and Regioselectivity Using Theoretical Parameters (e.g., Average Local Ionization Energy)

Beyond FMO theory, other theoretical parameters derived from quantum chemical calculations can offer deeper insights into molecular reactivity and selectivity. These reactivity indices help to rationalize and predict the outcomes of chemical reactions.

One such parameter is the Average Local Ionization Energy (ALIE), denoted as Ī(r). nih.gov The ALIE represents the energy required to remove an electron from any given point r in the space around a molecule. diva-portal.org Regions where the ALIE is lowest correspond to the locations of the most loosely bound, highest-energy electrons. These sites are therefore the most susceptible to attack by electrophiles or radicals. nih.gov By mapping the ALIE on the molecule's surface, one can predict the most probable sites for electrophilic attack, thus providing a powerful tool for predicting the regioselectivity of reactions involving nitrones. For a nitrone, the ALIE surface would likely show a minimum near the oxygen atom, consistent with its role as a nucleophilic center in many reactions.

Computational Spectroscopy: Theoretical NMR and FTIR Calculations for Structure Confirmation

Computational spectroscopy has emerged as an indispensable tool in modern chemistry for the structural elucidation of novel compounds. By employing theoretical methods, primarily rooted in density functional theory (DFT), it is possible to predict the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectra of a molecule with a high degree of accuracy. orientjchem.orgnih.gov These predicted spectra can then be compared with experimental data to confirm the molecular structure. While specific computational studies dedicated exclusively to this compound are not extensively available in the current body of literature, this section will detail the established theoretical approaches and present illustrative data that would be anticipated from such calculations.

The process typically begins with the optimization of the molecule's geometry at a selected level of theory, such as B3LYP with a basis set like 6-311++G(d,p), to find its most stable conformation. orientjchem.org Following this, NMR shielding tensors and vibrational frequencies are calculated. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used for accurate predictions of chemical shifts. nih.gov The calculated shielding tensors are then converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. youtube.com For FTIR spectra, the harmonic vibrational frequencies are calculated and often scaled by an empirical factor to account for anharmonicity and other systematic errors. orientjchem.org

Theoretical ¹H and ¹³C NMR Spectral Analysis

Theoretical calculations of ¹H and ¹³C NMR spectra are crucial for assigning the resonances observed in experimental spectra to specific atoms within the this compound molecule. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.

For this compound, the key structural features that would be confirmed by theoretical ¹H NMR include the signals corresponding to the protons of the benzyl (B1604629) group, the methine proton of the imine functionality, and the protons of the isopropyl group. Similarly, ¹³C NMR calculations would provide theoretical chemical shifts for the carbons in the aromatic ring, the imine carbon, the benzylic carbon, and the carbons of the isopropyl moiety. Discrepancies between the calculated and experimental spectra can indicate an incorrect structural assignment or highlight interesting electronic effects within the molecule.

Below are illustrative tables of the expected theoretical ¹H and ¹³C NMR chemical shifts for this compound, calculated using a representative DFT method.

Table 1: Illustrative Theoretical ¹H NMR Chemical Shifts for this compound

Proton Assignment Illustrative Theoretical Chemical Shift (δ, ppm)
ortho-H (Benzyl)7.55
meta-H (Benzyl)7.40
para-H (Benzyl)7.35
CH₂ (Benzylic)4.95
CH (Imine)7.20
CH (Isopropyl)3.10
CH₃ (Isopropyl)1.25

Table 2: Illustrative Theoretical ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Illustrative Theoretical Chemical Shift (δ, ppm)
ipso-C (Benzyl)132.0
ortho-C (Benzyl)129.5
meta-C (Benzyl)129.0
para-C (Benzyl)130.5
CH₂ (Benzylic)70.0
C=N (Imine)138.0
CH (Isopropyl)28.5
CH₃ (Isopropyl)19.0

Theoretical FTIR Spectral Analysis

Theoretical FTIR calculations predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an experimental IR spectrum. Each calculated frequency can be animated to visualize the corresponding normal mode of vibration, aiding in the assignment of spectral bands to specific functional groups and vibrational motions within the molecule.

The following table presents illustrative theoretical vibrational frequencies for the key functional groups in this compound.

Table 3: Illustrative Theoretical FTIR Vibrational Frequencies for this compound

Vibrational Mode Illustrative Theoretical Frequency (cm⁻¹)
Aromatic C-H Stretch3050-3100
Aliphatic C-H Stretch2950-3000
C=N Stretch (Imine)1620-1640
Aromatic C=C Stretch1450-1600
N-O Stretch (N-oxide)1200-1250
C-N Stretch1150-1200

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing N-Benzyl-2-methylpropan-1-imine N-oxide?

  • Methodological Answer : The compound can be synthesized via oxidation of the parent imine. For example, trifluoroacetic anhydride (TFAA) and hydrogen peroxide (H₂O₂) in tetrahydrofuran (THF) over 4 days have been used to oxidize benzotriazine derivatives to their N-oxide forms . Alternatively, alkylation of amines under basic conditions (e.g., triethylamine in dichloromethane) followed by oxidation is a common strategy. Reaction monitoring via TLC or LC-MS is critical to confirm completion and minimize by-products.

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Online solid-phase extraction (SPE) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provides high sensitivity and specificity. Calibration curves (10–300 µg/kg range, r² > 0.99) validated in plant matrices can be adapted for biological samples . For volatile derivatives, GC-MS after derivatization (e.g., trimethylsilylation) is effective, as demonstrated for trimethylamine N-oxide (TMAO) analysis .

Q. How can crystallographic refinement resolve structural ambiguities in N-oxide compounds?

  • Methodological Answer : The SHELX system (e.g., SHELXL) is widely used for small-molecule crystallography. Key steps include:

  • Data collection with high-resolution (≤ 1.0 Å) X-ray diffraction.
  • Rigorous hydrogen atom placement via SHELXH.
  • Twinning refinement for crystals with pseudo-symmetry.
    Validation using tools like PLATON ensures structural accuracy .

Q. What computational tools predict the mutagenic potential of aromatic N-oxides like this compound?

  • Methodological Answer : (Quantitative) structure-activity relationship [(Q)SAR] models with structural alerts are employed. For example, Leadscope’s expert-rule-based system uses hierarchical substructure searches (101 predefined aromatic N-oxide patterns) to assess mutagenicity. Public databases (e.g., PubChem) and proprietary pharmaceutical data are cross-referenced to validate alerts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) fingerprinting refine mutagenicity predictions for this compound?

  • Methodological Answer : SAR fingerprints involve:

  • Generating substructures (e.g., benzo[c][1,2,5]oxadiazole 1-oxide subclass).
  • Matching against mutagenicity databases (Ames test data) to calculate hazard ratios.
  • Downgrading general alerts (e.g., broad "aromatic N-oxide" class) while retaining high-risk subclasses (e.g., quindioxins). This approach reduced false positives in Leadscope’s model .

Q. What statistical models are optimal for analyzing N-oxide flux data in environmental or pharmacological studies?

  • Methodological Answer : Linear mixed-effects (LME) models address spatial and temporal variability. Key steps include:

  • Testing normality (Shapiro–Wilk) and variance homogeneity (Levene’s test).
  • Log-transforming non-normal data (e.g., skewed N₂O emission measurements).
  • Incorporating fixed effects (e.g., fertilization) and random effects (e.g., landscape heterogeneity). Fisher’s LSD post hoc tests identify significant differences (p ≤ 0.05) .

Q. How do in vitro models elucidate the cellular uptake mechanisms of this compound?

  • Methodological Answer : Hepatocellular carcinoma cells (HepG2, Huh7) and transporter-overexpressing HEK293 cells are used to study uptake. For example:

  • Radiolabeled compound incubation (1–24 hrs).
  • LC-MS quantification of intracellular concentrations.
  • Knockout models (e.g., Oct1-deficient mice) confirm transporter independence, as shown for sorafenib N-oxide .

Q. What synthetic strategies optimize N-oxide yield while suppressing by-products?

  • Methodological Answer :

  • Oxidation Control : Slow addition of H₂O₂ at 0–5°C minimizes over-oxidation.
  • Catalysis : Palladium on carbon (Pd/C) under hydrogen atmosphere reduces competing side reactions .
  • Purification : Flash chromatography with silica gel (ethyl acetate/hexane gradients) or preparative HPLC (C18 column, 0.1% formic acid) isolates the N-oxide .

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